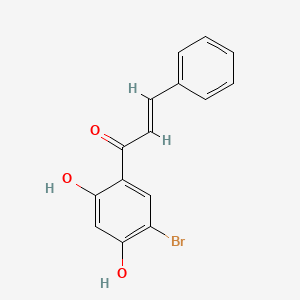
2',4'-Dihydroxy-5'-bromochalcone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,4’-Dihydroxy-5’-bromochalcone is a chalcone derivative, a class of organic compounds known for their diverse biological activities Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system linking two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
2’,4’-Dihydroxy-5’-bromochalcone can be synthesized through an aldol condensation reaction. This reaction involves the condensation of 2,4-dihydroxyacetophenone with 5-bromobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an ethanol solution at room temperature. The product is then isolated by filtration and purified through recrystallization using ethanol .
Industrial Production Methods
While specific industrial production methods for 2’,4’-Dihydroxy-5’-bromochalcone are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dihydroxy-5’-bromochalcone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones.
Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated ketones and alcohols.
Substitution: Various substituted chalcones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a reagent in spectrophotometric analysis for detecting metal ions like cobalt and manganese.
Biology: Exhibits antioxidant, anti-inflammatory, and antimicrobial properties, making it a candidate for biological studies.
Medicine: Potential therapeutic applications due to its biological activities, including anti-cancer properties.
Industry: Utilized in the synthesis of other organic compounds and as an intermediate in pharmaceutical production.
Mechanism of Action
The mechanism of action of 2’,4’-Dihydroxy-5’-bromochalcone involves its interaction with various molecular targets. The compound’s biological activities are primarily attributed to its ability to modulate oxidative stress and inflammation pathways. It can inhibit enzymes involved in the production of reactive oxygen species and inflammatory mediators, thereby exerting its antioxidant and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2’,4’-Dihydroxychalcone: Lacks the bromine atom, which may result in different biological activities.
5’-Bromo-2’,4’-dihydroxychalcone: Similar structure but with variations in the position of the bromine atom.
2’,4’-Dihydroxy-3’-methoxychalcone: Contains a methoxy group instead of a bromine atom, leading to different chemical properties.
Uniqueness
2’,4’-Dihydroxy-5’-bromochalcone is unique due to the presence of both hydroxyl and bromine substituents, which contribute to its distinct chemical reactivity and biological activities. The combination of these functional groups enhances its potential as a versatile compound in various applications.
Properties
CAS No. |
78080-69-0 |
|---|---|
Molecular Formula |
C15H11BrO3 |
Molecular Weight |
319.15 g/mol |
IUPAC Name |
(E)-1-(5-bromo-2,4-dihydroxyphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H11BrO3/c16-12-8-11(14(18)9-15(12)19)13(17)7-6-10-4-2-1-3-5-10/h1-9,18-19H/b7-6+ |
InChI Key |
FYLRKWMCNOXBKR-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2O)O)Br |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















